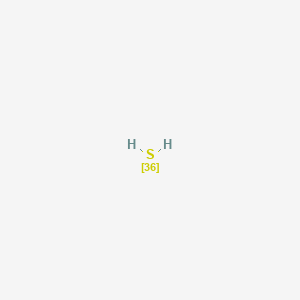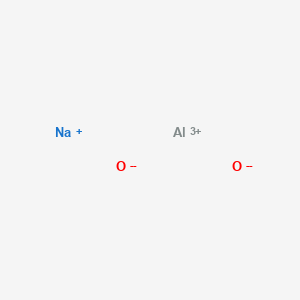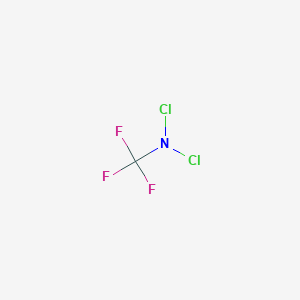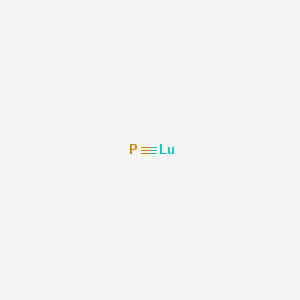
Lutetium phosphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lutetium phosphide (LuP) is a semiconductor material that has been the subject of scientific research for its unique properties. It is a compound of lutetium and phosphorus with a chemical formula of LuP. This material has attracted attention due to its potential applications in electronic and optoelectronic devices.
Aplicaciones Científicas De Investigación
Lutetium phosphide has been studied for its potential applications in electronic and optoelectronic devices. It has been used as a material for the fabrication of light-emitting diodes (LEDs), transistors, and solar cells. Lutetium phosphide-based LEDs have shown promising results in terms of their efficiency and stability. Lutetium phosphide-based transistors have also shown high electron mobility, making them suitable for high-speed electronic applications.
Mecanismo De Acción
The mechanism of action of Lutetium phosphide is not well understood. However, it is believed that the material's unique properties, such as its bandgap and electron mobility, play a crucial role in its electronic and optoelectronic applications.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Lutetium phosphide. However, studies have shown that the material is non-toxic and biocompatible, making it suitable for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Lutetium phosphide in lab experiments include its high electron mobility, stability, and non-toxicity. However, the limitations include the high cost of synthesis and the limited availability of the material.
Direcciones Futuras
There are several future directions for the research on Lutetium phosphide. These include:
1. Further studies on the material's electronic and optoelectronic properties to optimize its performance in devices.
2. Development of new synthesis methods to reduce the cost of production.
3. Investigation of the material's potential applications in biomedical devices, such as biosensors and drug delivery systems.
4. Exploration of the material's properties in extreme conditions, such as high pressure and temperature.
Conclusion:
Lutetium phosphide is a promising material for electronic and optoelectronic applications. Its unique properties make it suitable for the fabrication of high-performance devices. Further research is needed to fully understand the material's mechanism of action and its potential applications in various fields.
Métodos De Síntesis
Lutetium phosphide can be synthesized by several methods, including chemical vapor deposition (CVD), molecular beam epitaxy (MBE), and metalorganic chemical vapor deposition (MOCVD). Among these methods, MOCVD is the most commonly used method for the synthesis of Lutetium phosphide. In this method, a mixture of lutetium and phosphorus precursors is heated in a reactor under a controlled atmosphere. The reaction between the precursors results in the formation of Lutetium phosphide.
Propiedades
Número CAS |
12032-05-2 |
|---|---|
Nombre del producto |
Lutetium phosphide |
Fórmula molecular |
LuP |
Peso molecular |
205.941 g/mol |
Nombre IUPAC |
phosphanylidynelutetium |
InChI |
InChI=1S/Lu.P |
Clave InChI |
PQFNNANPDJBCCR-UHFFFAOYSA-N |
SMILES |
P#[Lu] |
SMILES canónico |
P#[Lu] |
Otros números CAS |
12032-05-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



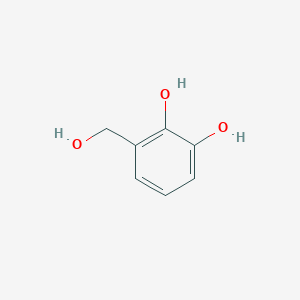
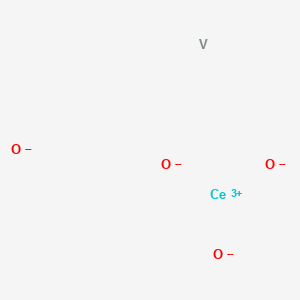
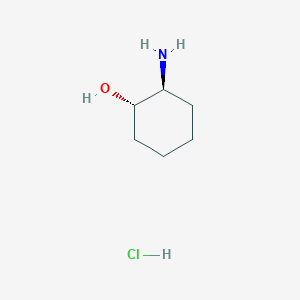
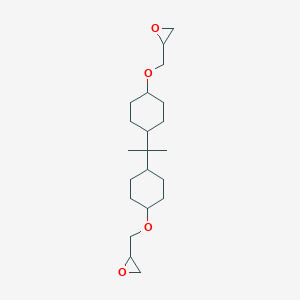
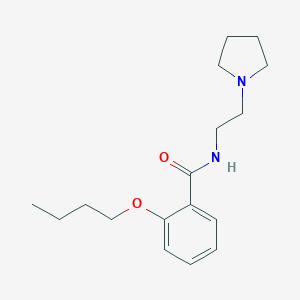
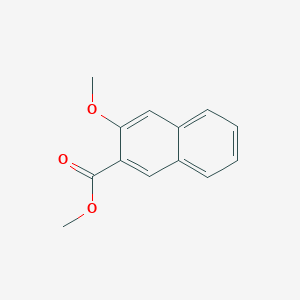
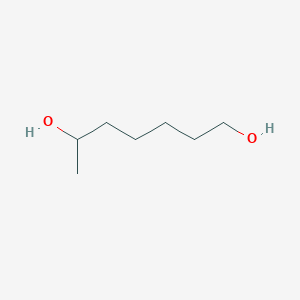
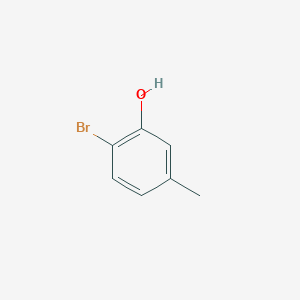
![[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate](/img/structure/B88114.png)
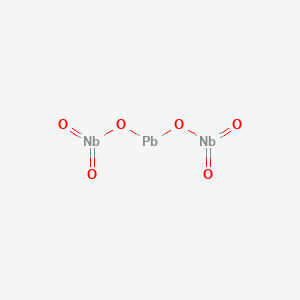
![8-Methylthieno[2,3-g][1,3]benzothiazol-2-amine](/img/structure/B88125.png)
